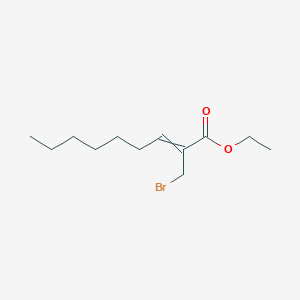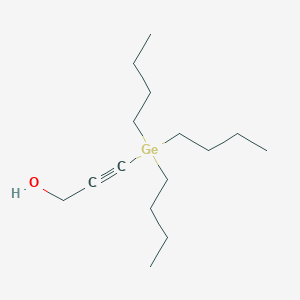
3-(Tributylgermyl)prop-2-YN-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Tributylgermyl)prop-2-YN-1-OL is an organogermanium compound characterized by the presence of a germanium atom bonded to three butyl groups and a propyn-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tributylgermyl)prop-2-YN-1-OL typically involves the reaction of tributylgermanium chloride with propargyl alcohol under basic conditions. The reaction can be represented as follows:
[ \text{Bu}_3\text{GeCl} + \text{HC≡CCH}_2\text{OH} \rightarrow \text{Bu}_3\text{GeC≡CCH}_2\text{OH} + \text{HCl} ]
This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Tributylgermyl)prop-2-YN-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The alkyne moiety can be reduced to form the corresponding alkene or alkane.
Substitution: The germanium atom can participate in substitution reactions, where the butyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing the alkyne moiety.
Substitution: Organolithium or Grignard reagents can be used to replace the butyl groups on the germanium atom.
Major Products Formed
Oxidation: The major products include aldehydes and carboxylic acids.
Reduction: The major products include alkenes and alkanes.
Substitution: The major products depend on the substituents introduced during the reaction.
Applications De Recherche Scientifique
3-(Tributylgermyl)prop-2-YN-1-OL has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organogermanium compounds.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: Its potential biological activity is being explored for applications in medicine and pharmacology.
Catalysis: It can act as a catalyst or catalyst precursor in various chemical reactions.
Mécanisme D'action
The mechanism of action of 3-(Tributylgermyl)prop-2-YN-1-OL involves its interaction with molecular targets through its functional groups. The alkyne moiety can participate in cycloaddition reactions, while the hydroxyl group can form hydrogen bonds with other molecules. The germanium atom can coordinate with other atoms or molecules, influencing the reactivity and stability of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trimethylsilyl)propargyl alcohol: Similar in structure but contains a silicon atom instead of a germanium atom.
Prop-2-yn-1-ol: Lacks the germanium atom and butyl groups, making it less complex.
Uniqueness
3-(Tributylgermyl)prop-2-YN-1-OL is unique due to the presence of the germanium atom, which imparts distinct chemical properties compared to its silicon and carbon analogs. The germanium atom can enhance the compound’s reactivity and stability, making it valuable for specific applications in organic synthesis and materials science .
Propriétés
Numéro CAS |
63247-74-5 |
|---|---|
Formule moléculaire |
C15H30GeO |
Poids moléculaire |
299.0 g/mol |
Nom IUPAC |
3-tributylgermylprop-2-yn-1-ol |
InChI |
InChI=1S/C15H30GeO/c1-4-7-11-16(12-8-5-2,13-9-6-3)14-10-15-17/h17H,4-9,11-13,15H2,1-3H3 |
Clé InChI |
NYJWXILOHVRAEP-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Ge](CCCC)(CCCC)C#CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,3a,11b-Tetrahydro-1h-cyclopenta[a]anthracene](/img/structure/B14490706.png)

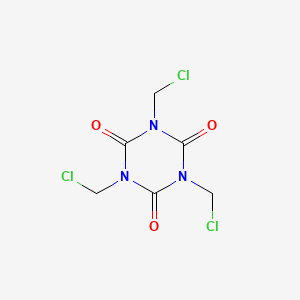




![Propanedinitrile, [(4-iodophenyl)methylene]-](/img/structure/B14490727.png)

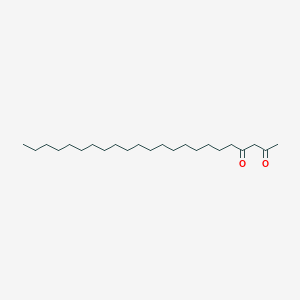

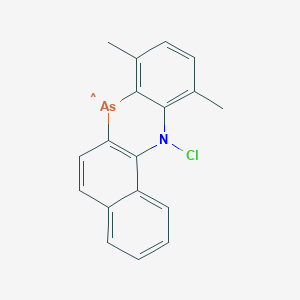
![{2-[(Propylcarbamoyl)amino]phenyl}acetic acid](/img/structure/B14490770.png)
